REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:20]O>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[C:5]([O:7][CH3:20])=[O:6]
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Name
|
|
Quantity
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12.43 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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8 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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200 mL
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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concentrated to small volume
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Type
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EXTRACTION
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Details
|
The residue was extracted with EtOAc
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Type
|
WASH
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Details
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washed with water, brine, aq. sat. NaHCO3, and brine
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Type
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CONCENTRATION
|
Details
|
The organic solution was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |